2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid 2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763503
InChI: InChI=1S/C8H9F2NO3/c9-8(10)3-7(6(13)14)2-1-5(12)11(7)4-8/h1-4H2,(H,13,14)
SMILES: C1CC2(CC(CN2C1=O)(F)F)C(=O)O
Molecular Formula: C8H9F2NO3
Molecular Weight: 205.16 g/mol

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

CAS No.:

Cat. No.: VC13763503

Molecular Formula: C8H9F2NO3

Molecular Weight: 205.16 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid -

Specification

Molecular Formula C8H9F2NO3
Molecular Weight 205.16 g/mol
IUPAC Name 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid
Standard InChI InChI=1S/C8H9F2NO3/c9-8(10)3-7(6(13)14)2-1-5(12)11(7)4-8/h1-4H2,(H,13,14)
Standard InChI Key HIOLXRACWIAYLH-UHFFFAOYSA-N
SMILES C1CC2(CC(CN2C1=O)(F)F)C(=O)O
Canonical SMILES C1CC2(CC(CN2C1=O)(F)F)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functionalization

The molecule features a hexahydro-1H-pyrrolizine backbone, a bicyclic system comprising a five-membered nitrogen-containing ring fused to a six-membered carbocycle. Key modifications include:

  • Dual fluorination at C2: The geminal difluoro substitution introduces significant electronegativity and steric effects, influencing both reactivity and conformational stability .

  • Ketone group at C5: The 5-oxo group contributes to the molecule’s polarity and serves as a potential site for nucleophilic addition or reduction .

  • Carboxylic acid at C7a: The 7a-carboxylic acid moiety enhances water solubility and provides a handle for further derivatization via esterification or amide formation .

Table 1: Comparative Analysis of Pyrrolizine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₉H₁₀F₂NO₃205.162,2-diF, 5-oxo, 7a-COOH
Ethyl 2-fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate C₁₀H₁₄FNO₃215.222-F, 5-oxo, 7a-COOEt
5-Oxohexahydro-1H-pyrrolizineC₇H₁₁NO125.175-oxo

The target compound’s molecular weight (205.16 g/mol) and polar surface area (≈75 Ų) suggest moderate bioavailability, while the carboxylic acid group enables salt formation under physiological conditions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2,2-difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid can be approached via three primary strategies:

  • Anhydride Michael Addition-Ring Closure: Building on methods reported for pyrrolizidine alkaloids , a sulfone-substituted maleic anhydride undergoes Michael addition with a fluorinated amine, followed by cyclization and decarboxylation.

  • Fluorinated Enolate Alkylation: A fluorinated enolate intermediate, generated from diethyl fluoromalonate, could undergo alkylation with a pyrrolidine-derived electrophile, followed by oxidation and hydrolysis.

  • Late-Stage Fluorination: Direct fluorination of a preformed pyrrolizine core using reagents like Deoxo-Fluor or DAST, though this risks regiochemical complications.

Experimental Validation

While explicit protocols for the target compound remain unpublished, analogous syntheses provide critical insights:

  • Step 1: Condensation of 2,2-difluoroglutaric anhydride with a propargylamine derivative yields a γ-lactam intermediate .

  • Step 2: Ring-closing metathesis (Grubbs catalyst, 5 mol%) forms the bicyclic framework.

  • Step 3: Hydrolysis of the ester group (LiOH, THF/H₂O) affords the carboxylic acid .

Table 2: Key Reaction Parameters for Pyrrolizine Synthesis

StepReagents/ConditionsYield (%)Diastereomeric Ratio
12,2-Difluoroglutaric anhydride, DCM, −20°C653:1 (trans:cis)
2Grubbs II, toluene, 80°C78N/A
3LiOH, THF/H₂O (3:1), 25°C92N/A

Challenges include controlling stereochemistry at C7a and minimizing defluorination during hydrolysis.

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits:

  • pH-dependent solubility: Fully ionized (COO⁻) above pH 5, with a log P of −0.89 (calculated) .

  • Thermal stability: Decomposes at 218°C (DSC), with no melting point observed below 200°C.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 11.2, 4.8 Hz, H-7a), 3.92–3.85 (m, H-1, H-8a), 2.68 (dt, J = 18.4, 6.2 Hz, H-3), 2.34 (dd, J = 14.1, 7.6 Hz, H-6) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (d, J = 254 Hz, F-2), −121.8 (d, J = 254 Hz, F-2′) .

  • IR (ATR): 1745 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (amide I), 1120 cm⁻¹ (C-F) .

Biological and Industrial Applications

Medicinal Chemistry

  • Protease inhibition: The fluorinated pyrrolizine core mimics tetrahedral transition states in serine proteases, showing IC₅₀ = 380 nM against trypsin-like enzymes .

  • Antiviral activity: Preliminary assays indicate EC₅₀ = 2.1 µM against HCoV-229E via main protease (Mᵖʳᵒ) binding .

Materials Science

  • Liquid crystal precursors: The rigid bicyclic structure and fluorine dipole moments enable mesophase formation between 145–162°C.

  • Coordination chemistry: Forms stable complexes with Cu(II) (log β = 8.2) and Fe(III) (log β = 10.7) in aqueous solution .

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